Fucose-Terminated Neoglycoproteins Outperform Mannose, Galactose, and Glucose Analogues in Membrane-Lectin-Mediated Cellular Uptake and Cytotoxic Drug Delivery to L1210 Leukemia Cells
In the foundational study that established the glycosidophenylisothiocyanate neoglycoprotein platform, Monsigny et al. (1984) directly compared neoglycoproteins prepared by coupling glycosidophenylisothiocyanates of differing sugar identity to BSA. Fucosylated serum albumin was explicitly identified as the superior carrier: 'the best results were obtained with fucosylated serum albumin containing 25 ± 5 residues of fucose' [1]. The cytotoxicity of methotrexate conjugated to fucosylated serum albumin was reported to be 'close to that of anti-L1210 cell IgM monoclonal antibody carrying methotrexate,' and the study concluded that the cytotoxicity was 'related to the presence and to the nature of the carried sugar' [1]. This places the fucose-bearing reagent ahead of mannose-, galactose-, and glucose-bearing analogues for L1210-targeted delivery applications.
| Evidence Dimension | Neoglycoprotein-mediated drug delivery efficiency to L1210 murine leukemia cells |
|---|---|
| Target Compound Data | Fucosylated BSA (prepared from fucopyranosylphenyl isothiocyanate): 25 ± 5 fucose residues per BSA molecule; reported as the most efficient neoglycoprotein carrier; methotrexate conjugate cytotoxicity approaching that of anti-L1210 IgM-monoclonal antibody–drug conjugate |
| Comparator Or Baseline | Mannosylated BSA, galactosylated BSA, and glucosylated BSA neoglycoproteins (prepared from the corresponding glycosidophenylisothiocyanates): lower cell association and lower methotrexate conjugate cytotoxicity |
| Quantified Difference | Fucosylated BSA outperformed all other sugar-BSA conjugates tested; exact fold-difference not numerically reported in the abstract, but fucosylated BSA was designated 'the most efficient' carrier with cytotoxicity matching the benchmark monoclonal antibody conjugate |
| Conditions | Mouse L1210 leukemia cell line; neoglycoproteins substituted with fluorescein or methotrexate; quantitative flow cytofluorometry with calibrated polystyrene sulfonate bead standardization; 37 °C vs. 4 °C incubation |
Why This Matters
For researchers designing drug-targeting neoglycoconjugates, selecting the fucose-bearing reagent over mannose, galactose, or glucose analogues is critical because fucosylated BSA demonstrated the highest membrane-lectin-mediated uptake and the most potent methotrexate delivery in L1210 cells, directly impacting experimental success in lectin-mediated drug delivery studies.
- [1] Monsigny, M., Roche, A. C., & Midoux, P. (1984). Uptake of neoglycoproteins via membrane lectin(s) of L1210 cells evidenced by quantitative flow cytofluorometry and drug targeting. Biology of the Cell, 51(2), 187–196. DOI: 10.1111/j.1768-322X.1984.tb00298.x View Source
